N-[4-(acetylamino)phenyl]prop-2-enamide
Description
N-[4-(Acetylamino)phenyl]prop-2-enamide is an acrylamide derivative characterized by a prop-2-enamide (acrylamide) backbone linked to a 4-acetylamino phenyl group. For instance, the compound shares structural similarities with osimertinib mesylate (a tyrosine kinase inhibitor) and other acrylamide derivatives documented in pharmaceutical and synthetic chemistry literature . Key properties such as logP (lipophilicity) and PSA (polar surface area) can be inferred from related compounds like N-(4-{[4-(acetylamino)phenyl]sulfonyl}phenyl)propanamide, which has a logP of 4.05 and PSA of 92.34 .
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)prop-2-enamide |
InChI |
InChI=1S/C11H12N2O2/c1-3-11(15)13-10-6-4-9(5-7-10)12-8(2)14/h3-7H,1H2,2H3,(H,12,14)(H,13,15) |
InChI Key |
AMUXEICCQPAHAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]prop-2-enamide typically involves the reaction of 4-aminophenylacetic acid with acetic anhydride to form N-acetyl-4-aminophenylacetic acid. This intermediate is then subjected to a dehydration reaction using a suitable dehydrating agent, such as phosphorus oxychloride, to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetylamino group can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(acetylamino)phenyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group plays a crucial role in binding to these targets, leading to the modulation of their activity. The compound may also influence various biochemical pathways, resulting in its observed effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes critical data for N-[4-(acetylamino)phenyl]prop-2-enamide and its structurally related compounds, emphasizing substituent effects, physical properties, and applications:
| Compound Name | Substituents/R-Groups | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications/Findings | Reference |
|---|---|---|---|---|---|---|
| This compound | 4-Acetylamino phenyl | C₁₁H₁₂N₂O₂ | 204.23 (calculated) | N/A | Hypothesized as a pharmaceutical intermediate | |
| (2E)-N-Phenyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide (2a) | Phenyl, 3-(trifluoromethyl)phenyl | C₁₆H₁₂F₃NO | 307.27 | 154–157 | Antibacterial agent (Michael acceptor) | |
| (2E)-N-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide (2d) | 4-Fluorophenyl, 4-(trifluoromethyl)phenyl | C₁₆H₁₁F₄NO | 325.26 | 149–151 | Enhanced antibacterial activity | |
| Osimertinib mesylate | Complex aryl-pyrimidine substituents | C₂₉H₃₇N₇O₅S | 595.7 | N/A | EGFR inhibitor for NSCLC treatment | |
| 2-Cyano-3-[5-(difluoromethylsulfanylphenyl)furan-2-yl]-N-(thiazol-2-yl)prop-2-enamide | Cyano, difluoromethylsulfanyl, thiazole | C₂₂H₁₃F₂N₃O₂S₃ | 497.55 | N/A | Kinase inhibition (preclinical studies) | |
| N-(2-{2-(dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide | Complex amine and aryl groups | C₂₉H₃₇N₇O₅S | 595.7 | N/A | Anticancer agent (osimertinib derivative) |
Key Observations:
Substituent Effects on Bioactivity :
- Fluorinated and trifluoromethyl groups (e.g., in compounds 2a and 2d) enhance antibacterial activity due to increased electronegativity and metabolic stability .
- Bulky substituents (e.g., in osimertinib) improve target selectivity in kinase inhibition, reducing off-target effects .
Physical Properties: Melting points correlate with molecular symmetry and intermolecular forces. For example, compound 2d (149–151°C) has a lower melting point than 2a (154–157°C), likely due to reduced crystallinity from para-substituted fluorine . Lipophilicity (logP ~4) in acetylamino-substituted acrylamides suggests moderate membrane permeability, critical for oral bioavailability .
Synthetic Yields :
- Yields for trifluoromethylphenyl derivatives (e.g., 70% for compound 1p) highlight the efficiency of Michael addition reactions in acrylamide synthesis .
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